Home > Products > Screening Compounds P116122 > Procyclidine hydrochloride
Procyclidine hydrochloride - 1508-76-5

Procyclidine hydrochloride

Catalog Number: EVT-279994
CAS Number: 1508-76-5
Molecular Formula: C19H30ClNO
Molecular Weight: 323.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Procyclidine hydrochloride is a synthetic compound classified as an anticholinergic agent. [, ] It is primarily recognized for its role in scientific research exploring the central nervous system, particularly regarding cholinergic systems and their influence on various neurological processes. [, ]

Trihexyphenidyl hydrochloride

    Compound Description: Trihexyphenidyl hydrochloride, like procyclidine hydrochloride, is an anticholinergic medication used in the treatment of Parkinson's disease. It functions by competitively binding to muscarinic acetylcholine receptors, thereby blocking the action of acetylcholine in the central nervous system.

Diphenylhydantoin

    Compound Description: Diphenylhydantoin, also known as phenytoin, is primarily recognized for its anticonvulsant properties. It stabilizes neuronal membranes by modulating voltage-gated sodium channels, thus reducing neuronal hyperexcitability.

    Relevance: While chemically distinct from procyclidine hydrochloride, diphenylhydantoin shares a common pharmacological action as an anticonvulsant. Studies have explored potential shared stereochemical features between the two compounds that might contribute to their therapeutic effects.

Diazepam

    Compound Description: Diazepam is a benzodiazepine derivative known for its anxiolytic, sedative, and anticonvulsant properties. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, resulting in reduced neuronal excitability.

    Relevance: Despite belonging to different chemical classes, diazepam, like procyclidine hydrochloride, exhibits anticonvulsant activity. The two compounds have been investigated for potential shared stereochemical features that could contribute to their therapeutic profiles.

Cyclizine hydrochloride

    Compound Description: Cyclizine hydrochloride is an antihistamine medication used primarily for the prevention and treatment of nausea and vomiting, particularly those associated with motion sickness. It acts by blocking the action of histamine at H1 receptors in the brain.

    Relevance: Cyclizine hydrochloride, though chemically distinct from procyclidine hydrochloride, has been investigated in the context of analytical chemistry. Studies have explored methods to simultaneously assay both compounds in tablet formulations.

Diethylcarbamazine citrate

    Compound Description: Diethylcarbamazine citrate is an antiparasitic medication used in the treatment of filariasis and loiasis. Its mechanism of action involves enhancing the immune response and directly affecting the parasites.

    Relevance: Although structurally and pharmacologically unrelated to procyclidine hydrochloride, diethylcarbamazine citrate has been mentioned in studies focusing on analytical methods. These studies aimed to develop techniques capable of concurrently assaying multiple drugs, including both diethylcarbamazine citrate and procyclidine hydrochloride, in tablet form.

Benztropine mesylate

    Compound Description: Benztropine mesylate, similar to procyclidine hydrochloride, is an anticholinergic medication. It is commonly prescribed for the management of Parkinson's disease and to reduce extrapyramidal symptoms induced by neuroleptic medications.

Aprophen hydrochloride

    Compound Description: Aprophen hydrochloride is an anticholinergic medication structurally related to trihexyphenidyl. It has been investigated for its potential use in managing Parkinson's disease due to its ability to block acetylcholine's effects in the brain.

Synthesis Analysis

Methods of Synthesis

Procyclidine hydrochloride can be synthesized through several chemical reactions involving various intermediates. The synthesis typically begins with cyclohexyl(phenyl) methanone, which undergoes a series of reactions:

  1. Reaction with Ethyl-2-bromoacetate: This step introduces the ethyl group to the compound.
  2. Formation of (S)-3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid: This intermediate is then reacted with diborane to yield (S)-1-cyclohexyl-1-phenylpropane-1,3-diol.
  3. Conversion to Chloride: The resulting diol is treated with triphenylphosphine to form (S)-3-chloro-1-cyclohexyl-1-phenylpropan-1-ol.
  4. Final Reaction with Pyrrolidine: The final step involves treating the chloride compound with pyrrolidine to produce procyclidine hydrochloride .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Chromatographic techniques are often employed for purification and analysis of the synthesized compound .

Molecular Structure Analysis

Structure

Procyclidine hydrochloride features a complex molecular structure characterized by several functional groups, including a cyclohexane ring, a phenyl group, and a pyrrolidine moiety. The presence of these rings contributes to its biological activity.

Data

  • Molecular Weight: 323.9 g/mol
  • Melting Point: Approximately 86°C
  • Solubility: Soluble in water, indicating good bioavailability when administered orally .
Chemical Reactions Analysis

Procyclidine hydrochloride can participate in various chemical reactions due to its functional groups. Key reactions include:

  1. Hydrolysis: Procyclidine can undergo hydrolysis in aqueous solutions, breaking down into its constituent parts.
  2. Acid-base Reactions: As an amine, procyclidine can react with acids to form salts (e.g., hydrochloride).
  3. Oxidation-reduction Reactions: The presence of alkyl chains allows for potential oxidation reactions under specific conditions.

These reactions are essential for understanding the stability and reactivity of procyclidine in pharmaceutical formulations .

Mechanism of Action

Procyclidine exerts its therapeutic effects primarily by blocking muscarinic acetylcholine receptors in the central nervous system. This antagonism reduces cholinergic activity, which is often elevated in conditions like Parkinson's disease due to dopaminergic neuron loss. By restoring the balance between cholinergic and dopaminergic systems, procyclidine alleviates symptoms such as rigidity, tremors, and akinesia.

The drug also exhibits antispasmodic properties on smooth muscle, leading to effects such as mydriasis (pupil dilation) and reduced salivation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline substance
  • Odor: Almost tasteless
  • Melting Point: 86°C

Chemical Properties

  • Solubility: Soluble in water; this property enhances its absorption when taken orally.
  • Partition Coefficient: The octanol/water partition coefficient is 4.2, indicating significant lipophilicity which aids in crossing biological membranes .
Applications

Procyclidine hydrochloride is primarily utilized in clinical settings for:

  1. Treatment of Parkinson's Disease: It alleviates motor symptoms associated with this condition.
  2. Management of Extrapyramidal Symptoms: It is effective in treating side effects resulting from antipsychotic medications.
  3. Antispasmodic Uses: Due to its ability to relax smooth muscles, it may be used in various gastrointestinal disorders.
Historical Development and Contextualization of Procyclidine Hydrochloride

Evolution of Anticholinergic Therapeutics in Neurological Disorders

The development of anticholinergic therapeutics represents a pivotal chapter in neuropharmacology, emerging from the traditional use of plant alkaloids like atropine and scopolamine. Before targeted synthetic agents, these naturally occurring compounds demonstrated dopamine-acetylcholine imbalance correction in Parkinsonian syndromes but were limited by systemic side effects and poor central nervous system selectivity. The discovery that extrapyramidal symptoms induced by early antipsychotics (phenothiazines) shared neurotransmitter imbalances with Parkinson's disease catalyzed research into centrally-acting synthetic antimuscarinics [7] [10].

The mid-20th century witnessed a deliberate shift toward structural optimization of anticholinergic compounds to enhance blood-brain barrier penetration while reducing peripheral autonomic effects. This period generated several chemical classes including tropane derivatives, amino alcohols, and later, tertiary amine-containing molecules. Procyclidine emerged within this chemical landscape as a 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol derivative, specifically engineered to maintain the essential tertiary amine moiety for central activity while incorporating structural elements predicted to confer receptor subtype selectivity [7] [9].

Table 1: Key Developments in Anticholinergic Therapeutics for Neurological Disorders

Time PeriodTherapeutic ApproachRepresentative AgentsNeurological Applications
Pre-1950sPlant-derived alkaloidsAtropine, ScopolamineSymptomatic tremor control
1950s-1960sSynthetic tertiary aminesTrihexyphenidyl, BenztropineParkinsonism, Drug-induced EPS
1960s-1970sStructural optimization for CNS selectivityBiperiden, ProcyclidineTargeted EPS management
Post-1980sReceptor subtype-specific agentsPirenzepine (M1 selective)Experimental only

The therapeutic rationale centered on counteracting striatal cholinergic hyperactivity resulting from dopamine deficiency. Research demonstrated that acetylcholine-dopamine balance in the basal ganglia regulated motor function, with Parkinsonian states characterized by relative cholinergic predominance due to nigrostriatal pathway degeneration. Anticholinergics restored functional equilibrium not by dopamine replacement but through muscarinic receptor blockade, particularly within striatal interneurons modulating glutamatergic and GABAergic pathways [9] [10]. This mechanistic understanding transformed treatment from empirical botanical use to neurochemically-informed pharmacotherapy.

Discovery and Early Pharmacological Characterization of Procyclidine

Procyclidine hydrochloride was first synthesized in the 1950s through a systematic structural exploration of amino alcohol derivatives. Initial synthesis employed a Reformatsky reaction between cyclohexyl phenyl ketone and ethyl bromoacetate, yielding ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate. Subsequent reduction and pyrrolidine alkylation produced the final compound: 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol hydrochloride [4] [6]. This synthetic route prioritized tertiary amine bioavailability crucial for central activity.

Early pharmacological studies established procyclidine as a non-selective muscarinic antagonist with high affinity for M1, M2, and M4 receptor subtypes. Receptor binding assays demonstrated nanomolar affinity (Ki values 1-10 nM range), significantly higher than earlier anticholinergics. Its volume of distribution (~1 L/kg) indicated extensive tissue penetration, while protein binding approached 100% to albumin, explaining its prolonged clinical effects. Critical studies confirmed its ability to cross the blood-brain barrier, with peak CNS concentrations occurring within 0.5 hours after intravenous administration and 1-2 hours following oral dosing [2] [5].

Table 2: Early Pharmacodynamic and Pharmacokinetic Characterization of Procyclidine

ParameterExperimental FindingsMethodological ApproachSignificance
Receptor Binding ProfileHigh affinity for M1, M2, M4 receptors; unknown at M3/M5Radioligand displacement assaysExplained central effects and peripheral side effect profile
Bioavailability~75% oral bioavailabilityComparative IV/PO administration in healthy volunteersSupported oral dosing regimen development
Plasma Half-life~12 hoursSerial plasma sampling with HPLC detectionEnabled TID dosing regimen
CNS PenetrationRapid distribution; peak at 0.5h (IV) and 1-2h (PO)Functional neurophysiological measuresConfirmed suitability for central disorders
Metabolic PathwayHepatic oxidation; renal excretionUrinary metabolite identificationExplained drug interaction potential

Unexpected NMDA receptor antagonism was later identified as a secondary pharmacological action. Electrophysiological studies demonstrated concentration-dependent inhibition of NMDA currents in cortical neurons, independent of its antimuscarinic effects. This property proved clinically significant in neuropathic pain models, where procyclidine effectively alleviated thermal hyperalgesia in sciatic nerve-ligated rats through NMDA receptor modulation [9]. This dual mechanism distinguished it from purely peripheral anticholinergics and expanded its potential therapeutic applications beyond movement disorders.

Comparative studies positioned procyclidine within the antiparkinsonian pharmacopeia. Unlike levodopa, procyclidine primarily improved tremor components rather than rigidity or bradykinesia. Against other anticholinergics, it demonstrated superior cognitive side effect profile at equi-effective doses for extrapyramidal symptom control. Its clinical utility solidified in managing neuroleptic-induced movement disorders—particularly acute dystonic reactions and pseudoparkinsonism—where rapid symptomatic relief was essential [1] [4] [6].

Role in 20th-Century Neuropharmacology: Transition from Empirical to Mechanism-Driven Design

Procyclidine's development coincided with a paradigm shift from empirical neuropharmacology toward mechanism-based drug design. Early anticholinergics were discovered through phenotypic screening in animal models of tremor and rigidity. Procyclidine emerged from the first generation of compounds designed through structural-activity relationship (SAR) optimization targeting specific neurotransmitter systems. Its tertiary amine group was strategically positioned to enhance CNS penetration, while the pyrrolidine moiety conferred optimal muscarinic receptor affinity. This represented a deliberate transition from serendipitous discovery to rational molecular design [6] [7].

Pharmacological research in the 1980s-1990s revealed procyclidine's unexpected role as a pharmacological chaperone for protein trafficking. Unlike earlier anticholinergics, procyclidine demonstrated the capacity to stabilize protein conformation in the endoplasmic reticulum, facilitating proper folding and membrane insertion of mutant ion channels. This property was mechanistically distinct from receptor blockade and revealed potential applications in channel trafficking correction. When combined with sterol-binding agents like 2-hydroxy-propyl-β-cyclodextrin, procyclidine synergistically restored membrane cholesterol distribution, reducing ER stress and enhancing functional channel expression [8].

The discovery of procyclidine's NMDA receptor antagonism further exemplified the shift toward mechanistic polypharmacology. Research demonstrated that its neuropathic pain efficacy involved modulation of glutamatergic transmission—a property unrelated to muscarinic blockade. This revelation spurred investigation into multi-target therapeutic strategies, exemplified by studies combining subtherapeutic procyclidine doses with α2-adrenergic agonists (clonidine, guanabenz). These combinations produced synergistic anti-hyperalgesic effects without increased side effects, illustrating the therapeutic advantages of rationally targeting complementary pathways [9].

Procyclidine's chemical scaffold became a template for molecular innovation in neurological drug design. Medicinal chemists systematically modified its hydrophobic cyclohexyl-phenyl domain, hydrogen-bonding alcohol, and basic amine center to optimize receptor selectivity and pharmacokinetics. These efforts yielded analogs with improved M1/M4 subtype selectivity and reduced cardiovascular effects. The compound's journey from broad antimuscarinic to targeted therapeutic illustrates the broader evolution of neuropharmacology—transitioning from neurotransmitter system modulation toward molecularly precise interventions based on structural biology and receptor pharmacology [6] [7] [10].

Table 3: Procyclidine's Role in Advancing Neuropharmacological Concepts

Conceptual AdvanceProcyclidine's ContributionImpact on Drug Development
Receptor-Specific DesignEarly SAR optimization for muscarinic antagonismShift from natural alkaloids to synthetic CNS-targeted agents
Pharmacological ChaperoningProtein stabilization in ER; trafficking correctionNovel approach for channelopathies and misfolding disorders
Rational PolypharmacologyCombined NMDA antagonism + antimuscarinic activityValidation of multi-target strategies for complex disorders
Chemical Scaffold OptimizationModular structure enabling selective analog developmentAccelerated discovery of receptor-subtype specific agents

Properties

CAS Number

1508-76-5

Product Name

Procyclidine hydrochloride

IUPAC Name

1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride

Molecular Formula

C19H30ClNO

Molecular Weight

323.9 g/mol

InChI

InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H

InChI Key

ZFSPFXJSEHCTTR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Procyclidine Hydrochloride; Procyclidine HCl; Tricyclamol hydrochloride; (-)-Tricyclamol iodide; C19H29NO.HCl; Procyclidine Hydrochloride; Rosemont Brand of Procyclidine Hydrochloride; Tricyclamol; Wellcome Brand of Procyclidine Hydrochloride;

Canonical SMILES

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.